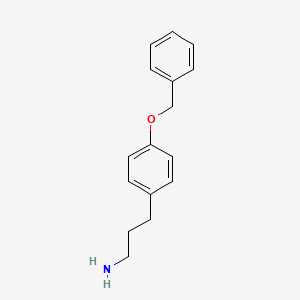

4-(Benzyloxy)-benzenepropanamine

Descripción

4-(Benzyloxy)-benzenepropanamine (CAS 80603-16-3) is a substituted benzenepropanamine derivative with the molecular formula C₁₆H₁₉NO . Structurally, it consists of a propaneamine chain attached to a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at the para position. This compound is also referred to as Benzenepropanamine, 4-(phenylmethoxy) in IUPAC nomenclature .

Key physicochemical properties (predicted or experimental) include:

Propiedades

IUPAC Name |

3-(4-phenylmethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYXSVLAFGEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-benzenepropanamine typically involves the following steps:

Formation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

Reduction to 4-(Benzyloxy)benzyl alcohol: The aldehyde group in 4-(Benzyloxy)benzaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride.

Conversion to 4-(Benzyloxy)benzyl chloride: The alcohol is then converted to a chloride using thionyl chloride.

Amination to 4-(Benzyloxy)-benzenepropanamine: Finally, the benzyl chloride undergoes nucleophilic substitution with ammonia or an amine to form the desired amine compound.

Industrial Production Methods: Industrial production methods for 4-(Benzyloxy)-benzenepropanamine would likely follow similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: 4-(Benzyloxy)benzoic acid.

Reduction: N,N-Dimethyl-4-(benzyloxy)-benzenepropanamine.

Substitution: 4-(Benzyloxy)-2-nitrobenzenepropanamine.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)-benzenepropanamine has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-benzenepropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

- Benzyloxy vs. Smaller Alkoxy Groups: The benzyloxy group in 4-(Benzyloxy)-benzenepropanamine increases molecular weight and lipophilicity compared to methoxy (4-Methoxy-benzenepropanamine) or hexyloxy (4-(Hexyloxy)-benzenamine) substituents.

- Boiling Points :

The bulky benzyloxy group contributes to a higher predicted boiling point (~374°C) compared to 4-(Hexyloxy)-benzenamine (429–441 K or ~156–168°C), likely due to stronger van der Waals interactions .

Pharmacological Relevance

- Comparison with Fluoxetine: Fluoxetine, a widely used SSRI, shares the benzenepropanamine backbone but substitutes the benzyloxy group with a trifluoromethyl phenoxy moiety. The electron-withdrawing trifluoromethyl group in fluoxetine enhances metabolic stability and receptor binding affinity, critical for its prolonged antidepressant effect . In contrast, the benzyloxy group in 4-(Benzyloxy)-benzenepropanamine may confer different metabolic pathways due to susceptibility to oxidative cleavage.

- Metabolite Analogues: Norfluoxetine (γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine), a fluoxetine metabolite, lacks the N-methyl group, reducing its potency compared to the parent drug . Similarly, modifications to the amine chain in 4-(Benzyloxy)-benzenepropanamine (e.g., branching as in 2-(4-(Benzyloxy)phenyl)propan-2-amine) could alter receptor interaction .

Stability and Reactivity

- Benzyloxy vs. Propargyloxy :

4-(2-Propyn-1-yloxy)benzenamine () contains a propargyloxy group, which is more reactive than benzyloxy due to the terminal alkyne. This reactivity could lead to undesired metabolic byproducts or synthetic challenges compared to the stable benzyl ether linkage .

Research Findings and Data Gaps

- Experimental Data :

While predicted properties (e.g., pKa, boiling point) are available for 4-(Benzyloxy)-benzenepropanamine , experimental validation is lacking. In contrast, fluoxetine has well-characterized pharmacokinetic profiles . - Biological Activity: No direct evidence links 4-(Benzyloxy)-benzenepropanamine to SSRI activity. Further studies comparing its binding affinity to serotonin transporters with fluoxetine are needed.

Actividad Biológica

4-(Benzyloxy)-benzenepropanamine, an organic compound characterized by a benzene ring with a benzyloxy substituent and a propanamine chain, has garnered attention in the fields of chemistry and biology for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(Benzyloxy)-benzenepropanamine is defined by the presence of a benzyloxy group (C6H5O-) and a propanamine chain (C3H9N). This structural arrangement contributes to its unique chemical reactivity and biological activity.

The biological activity of 4-(Benzyloxy)-benzenepropanamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzyloxy group enhances binding affinity to hydrophobic pockets in proteins, while the amine group facilitates hydrogen bonding and ionic interactions. These interactions can modulate various biological processes, leading to diverse pharmacological effects.

Biological Activity

1. Antimicrobial Activity:

Research indicates that 4-(Benzyloxy)-benzenepropanamine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Antioxidant Properties:

The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer.

3. Enzyme Inhibition:

Studies have indicated that 4-(Benzyloxy)-benzenepropanamine can inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the pharmacological potential of 4-(Benzyloxy)-benzenepropanamine:

- Case Study 1: A study published in Journal of Medicinal Chemistry examined the compound's effects on bacterial growth inhibition. Results showed a significant reduction in colony-forming units (CFUs) for treated bacterial cultures compared to controls.

- Case Study 2: Research featured in Antioxidants journal highlighted the compound's ability to scavenge free radicals in vitro, demonstrating its potential as a therapeutic agent for oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.